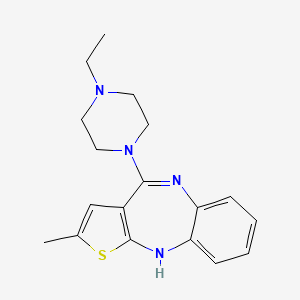
N-Desmethyl N-Ethyl Olanzapine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl N-Ethyl Olanzapine is a derivative of olanzapine, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . This compound is formed through the metabolic processes involving olanzapine, and it retains some of the pharmacological properties of its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl N-Ethyl Olanzapine typically involves the N-alkylation of olanzapine. This process can be achieved through a series of chemical reactions, including the use of dimethyl sulfate in water, followed by treatment with ethanolamine to produce the desired compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl N-Ethyl Olanzapine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and transformation into other active or inactive metabolites .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various metabolites that retain some pharmacological activity . These metabolites are often studied for their potential therapeutic effects and safety profiles .
Scientific Research Applications
N-Desmethyl N-Ethyl Olanzapine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for studying the metabolic pathways of olanzapine . In biology, it is studied for its effects on cellular processes and neurotransmitter systems . In medicine, it is investigated for its potential therapeutic effects and safety profiles in treating psychiatric disorders . In industry, it is used in the development of new antipsychotic drugs and formulations .
Mechanism of Action
The mechanism of action of N-Desmethyl N-Ethyl Olanzapine involves its interaction with various neurotransmitter receptors in the brain . It functions as a selective monoaminergic antagonist, with high binding affinity for serotonin (5-HT2A/2C), dopamine (D1–4), muscarinic (M1–5), histamine H1, and adrenergic α1 receptors . These interactions help modulate neurotransmitter activity, leading to its therapeutic effects in treating psychiatric disorders .
Comparison with Similar Compounds
N-Desmethyl N-Ethyl Olanzapine is similar to other metabolites of olanzapine, such as 10-N-glucuronide and 4-N-desmethyl-olanzapine . it is unique in its specific chemical structure and pharmacological properties . Compared to other similar compounds, this compound has distinct metabolic pathways and therapeutic effects . Other similar compounds include N-desmethylclozapine and O-desmethyl venlafaxine, which also exhibit unique pharmacological activities .
Properties
Molecular Formula |
C18H22N4S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H22N4S/c1-3-21-8-10-22(11-9-21)17-14-12-13(2)23-18(14)20-16-7-5-4-6-15(16)19-17/h4-7,12,20H,3,8-11H2,1-2H3 |
InChI Key |
SFVPZMOQWVABLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


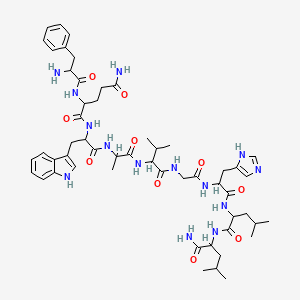
![4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride](/img/structure/B13401558.png)
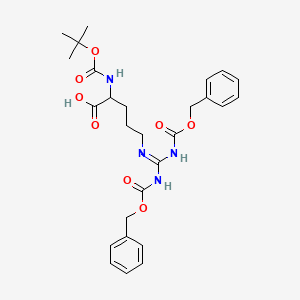
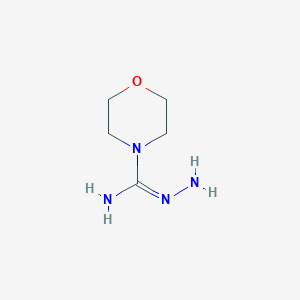

![(3-aminopiperidin-1-yl)-[2-(1-ethylpyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B13401569.png)
![2-[(2-Amino-3-methylbutanoyl)amino]oxybutanedioic acid](/img/structure/B13401579.png)
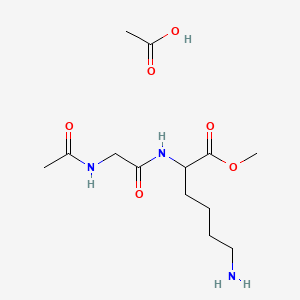
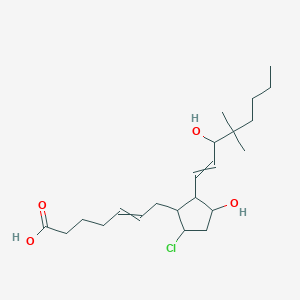
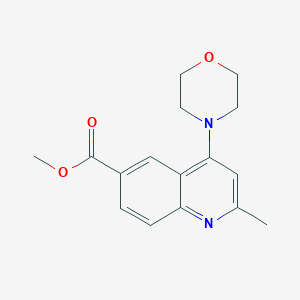
![N-[4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide](/img/structure/B13401597.png)
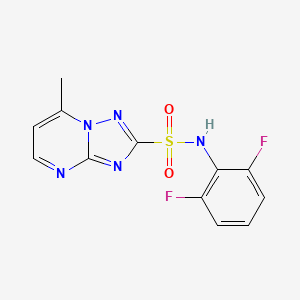
![3-[2-[(2-Acetamido-3-methylbutanoyl)amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B13401605.png)
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
